2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound that features a pyrrolidine ring attached to a propanamine backbone, with two fluorine atoms at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2,2-difluoropropan-1-amine with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is not fully understood, but it is believed to interact with various molecular targets through its amine and fluorine functionalities. These interactions can influence biological pathways and enzyme activities, making it a compound of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2,2-Difluoro-3-(morpholin-4-yl)propan-1-amine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C7H14F2N2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2 |
InChI Key |
SBDZICRBPQITGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CN)(F)F |
Origin of Product |
United States |
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